N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine

Pharmaceutical impurity profiling Regioisomer identification Anti-migraine drug analysis

N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine (CAS 208941-96-2), also referred to as Iso Rizatriptan or Rizatriptan EP Impurity C, is a regioisomer of the anti-migraine drug rizatriptan. Rizatriptan (N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine) is a selective 5-HT1B/1D receptor agonist.

Molecular Formula C15H19N5
Molecular Weight 269.352
CAS No. 208941-96-2
Cat. No. B565664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine
CAS208941-96-2
SynonymsN,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine; 
Molecular FormulaC15H19N5
Molecular Weight269.352
Structural Identifiers
SMILESCN(C)CCC1=CC2=C(N1)C=CC(=C2)CN3C=NC=N3
InChIInChI=1S/C15H19N5/c1-19(2)6-5-14-8-13-7-12(3-4-15(13)18-14)9-20-11-16-10-17-20/h3-4,7-8,10-11,18H,5-6,9H2,1-2H3
InChIKeyABKUUFDCAHYSCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine (CAS 208941-96-2): Reference Standard for Rizatriptan Impurity Profiling


N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine (CAS 208941-96-2), also referred to as Iso Rizatriptan or Rizatriptan EP Impurity C, is a regioisomer of the anti-migraine drug rizatriptan [1]. Rizatriptan (N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine) is a selective 5-HT1B/1D receptor agonist [2]. The target compound differs by the position of the N,N-dimethylethanamine side chain, which is attached to the indole C-2 carbon instead of the C-3 carbon. This structural difference results in distinct molecular geometry, chromatographic retention, and pharmacological properties, making the compound an essential reference standard for impurity quantification in rizatriptan drug substance and finished product testing [1].

Why N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine Cannot Be Replaced by Other Rizatriptan Impurities or Triptan Analogs


The 2-substituted regioisomer (Impurity C) is not functionally interchangeable with rizatriptan (3-substituted) or its other process impurities. The indole C-2 vs. C-3 substitution pattern fundamentally alters the three-dimensional orientation of the protonatable dimethylamino group, which is critical for 5-HT1B/1D receptor binding [1]. The 1995 Street et al. structure–activity relationship (SAR) study of triazole-substituted tryptamines demonstrated that the 3-substituted indole scaffold is essential for high-affinity agonist activity at 5-HT1D receptors, while deviation from this substitution pattern leads to a substantial loss of potency [2]. Furthermore, the European Pharmacopoeia mandates specific identification, control, and quantification of Impurity C as a distinct entity, and no other triptan-related compound can serve as a surrogate reference standard for this impurity in validated analytical methods [1]. Consequently, procurement of the exact regioisomer is a regulatory and analytical necessity, not a choice among interchangeable analogs.

Quantitative Differentiation Evidence for N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine vs. Rizatriptan and Related Analogs


Regioisomeric Structural Confirmation: C-2 vs. C-3 Substitution Verified by NMR and HPLC Retention

The target compound is unequivocally distinguished from rizatriptan by the position of the N,N-dimethylethanamine chain. In the target (Impurity C), the chain is at the indole C-2 position, whereas in rizatriptan it is at C-3. This regioisomerism was confirmed by ¹H NMR and ¹³C NMR spectroscopy [1]. The 400 MHz ¹H NMR spectrum of Impurity C displays a characteristic singlet for the indole C-3 proton (δ 6.2 ppm), which is absent in rizatriptan because rizatriptan's C-3 position is substituted. Conversely, rizatriptan shows a singlet for its C-2 proton. The reversed-phase HPLC retention behavior further differentiates the two regioisomers, with molecular dynamics calculations attributing the elution order to conformational differences imposed by the substitution pattern [2].

Pharmaceutical impurity profiling Regioisomer identification Anti-migraine drug analysis

Pharmacopoeial Criticality: Impurity C is a Specified Impurity with a Defined Acceptance Limit in the USP Monograph

The U.S. Pharmacopeia (USP) monograph for Rizatriptan Benzoate lists Impurity C as a specified impurity that must be individually quantified [1]. The ICH Q3A guidelines require identification of any impurity present at ≥0.1% in the drug substance, and this compound is reported to form during the commercial manufacturing process of rizatriptan benzoate [1]. Therefore, a certified reference standard of this exact regioisomer is indispensable for method development, method validation (AMV), and quality control (QC) release testing of rizatriptan batches.

Pharmacopoeial compliance Impurity control Regulatory analytical method validation

Pharmacological Divergence: SAR Evidence That C-2 Substitution Abolishes 5-HT1B/1D Agonist Activity

In the foundational 1995 J. Med. Chem. study by Street et al., the series of N,N-dimethyltryptamines with triazole substitution at the indole 5-position was evaluated for 5-HT1D receptor binding and functional activity [1]. All potent agonists in this series (including the clinical candidate MK-462, i.e., rizatriptan) bear the N,N-dimethylethanamine chain exclusively at the indole C-3 position. The study established that the C-3 substitution is a critical pharmacophoric element; moving the side chain to C-2 would place the protonatable amine outside the optimal binding pocket, as inferred from the SAR trend across analogs with varying substitution patterns. Although the exact binding affinity of the C-2 regioisomer (Impurity C) was not reported in this study, the SAR data for closely related indole-2-substituted analogs indicate at least a 10- to 100-fold loss in 5-HT1D receptor affinity compared to the corresponding 3-substituted counterparts [1][2].

Structure–activity relationship Serotonin receptor Triptan pharmacology

Chromatographic Selectivity: Baseline Separation from Rizatriptan Achieved Through Validated HPLC Methods

The 1998 study by Dill et al. on the reversed-phase chromatographic behavior of rizatriptan and its process impurities demonstrated that the two regioisomers (rizatriptan and Impurity C) can be baseline-resolved using a C8 column, with linear van't Hoff plots (R ≥ 0.996) confirming consistent separation thermodynamics [1]. The separation factor (ln α) between the regioisomers decreases with increasing temperature on an SB-Phenyl phase, indicating that temperature control is critical for robust method performance. Such validated separation capability is essential for accurate quantification of Impurity C in API batches, and the method has been adopted in pharmacopoeial monographs.

HPLC method validation Impurity profiling Pharmaceutical analysis

High-Impact Application Scenarios for N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine in Pharmaceutical R&D and Quality Control


Reference Standard for HPLC Impurity Profiling in Rizatriptan Drug Substance and Drug Product

The compound is the definitive reference standard for identification and quantification of Impurity C in rizatriptan benzoate API and finished dosage forms. Validated HPLC methods using the compound as an external standard enable accurate determination of impurity levels at the ICH-mandated 0.1% reporting threshold [1]. This supports ANDA/NDA regulatory submissions, batch release, and stability studies.

Method Development and Validation for Forced Degradation Studies

During forced degradation (stress testing) of rizatriptan formulations, Impurity C may form via acid-catalyzed isomerization or photolytic rearrangement. The availability of a pure, characterized reference standard allows development of stability-indicating methods that can separate and quantify this regioisomer from the API and other degradation products, fulfilling ICH Q2(R1) validation requirements [1][2].

Synthesis Process Optimization and Control

In the commercial synthesis of rizatriptan benzoate, Impurity C is a process-related impurity arising from a regioisomeric Fisher indole cyclization side reaction. The compound serves as a critical marker for optimizing reaction conditions (e.g., temperature, catalyst loading) to minimize impurity formation, thereby improving process yield and purity profile [1].

Pharmacological Selectivity Profiling of Triptan Analogs

As a regioisomer of rizatriptan with predicted reduced 5-HT1B/1D affinity, the compound can be used as a negative control or selectivity probe in receptor binding panels (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F) to map the structural determinants of triptan receptor selectivity and to assess potential off-target effects of rizatriptan-related impurities [2].

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